PDK1 Enzymatic Inhibition: BindingDB IC50 of 420 nM Compared to Reference ATP-Competitive Inhibitors
3-(Quinolin-4-yl)thiomorpholine inhibits recombinant PDK1 with an IC50 of 420 nM in a biochemical assay using PDK1tide substrate with a 7-minute incubation [1]. This places it in the moderate-affinity range for ATP-competitive PDK1 inhibitors. For context, in the same target class, the optimized 4-substituted quinoline lead from Vennila et al. (2018) achieved an IC50 of 0.96 μM in an A549 cellular anticancer assay (MTT) [2], though this is a cellular rather than enzymatic endpoint and thus not directly comparable. The clinical-stage PDK1 inhibitor BX795 exhibits a Ki of 11 nM in enzymatic assays, highlighting the affinity gap that 3-(quinolin-4-yl)thiomorpholine would need to bridge for therapeutic candidacy .
| Evidence Dimension | PDK1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 420 nM |
| Comparator Or Baseline | BX795 (PDK1 inhibitor): Ki = 11 nM; Vennila et al. 4-substituted quinoline lead: IC50 = 0.96 μM in A549 cells (cellular MTT) |
| Quantified Difference | ~38-fold less potent than BX795 in enzymatic assay; ~2.3-fold more potent than Vennila lead in enzymatic vs. cellular assay (cross-assay limitation acknowledged) |
| Conditions | Recombinant PDK1 (unknown origin), PDK1tide substrate, 7-min incubation; comparator assays differ in format and endpoint |
Why This Matters
This establishes the compound's baseline PDK1 target engagement and allows researchers to select it as a starting scaffold for further optimization where moderate potency is acceptable.
- [1] BindingDB Entry BDBM50111577 / CHEMBL3605055. IC50: 420 nM for recombinant PDK1 inhibition. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50111577 View Source
- [2] Vennila, K. N., et al. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic Chemistry, 81, 184–190. doi:10.1016/j.bioorg.2018.08.007. View Source
